2-(5-Methylpyridin-3-yl)acetic acid
Description
Significance of Pyridine-Containing Compounds in Contemporary Chemical Research
Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds that hold a position of prominence in medicinal and chemical research. researchgate.netresearchgate.net The pyridine ring, a six-membered heteroaromatic structure, is a key component in numerous natural products, including vitamins and alkaloids. researchgate.net Its unique properties, such as basicity, solubility, and the ability to form hydrogen bonds, make it a "privileged scaffold" in drug development. globalresearchonline.net
The versatility of the pyridine nucleus allows for the synthesis of a vast library of compounds with a wide spectrum of biological activities. researchgate.net Researchers have extensively incorporated pyridine moieties into molecules to elicit various therapeutic effects. These derivatives have demonstrated potential as antifungal, antibacterial, antiviral, anticancer, anti-inflammatory, and anticonvulsant agents, among others. researchgate.net The adaptability of the pyridine structure allows for fine-tuning of a molecule's physicochemical properties, which is a crucial aspect of modern drug design. researchgate.net
Overview of Acetic Acid Derivatives in Advanced Organic Synthesis
Acetic acid and its derivatives are foundational building blocks in the field of organic synthesis. The simple structure of acetic acid, featuring a reactive carboxyl group, allows for a multitude of chemical transformations, leading to a wide array of important intermediates and functional molecules. By modifying this carboxyl group, chemists can synthesize various derivatives, including esters, amides, and acyl chlorides, each with unique properties and applications.
These derivatives are instrumental in constructing more complex molecular architectures. They participate in a variety of crucial reactions, such as esterification, amidation, and nucleophilic acyl substitution. Acetic acid derivatives are not only pivotal in the pharmaceutical industry for synthesizing active pharmaceutical ingredients but are also key components in the creation of polymers, coatings, and other advanced materials. Their versatility makes them indispensable tools for synthetic chemists aiming to build complex structures from simpler precursors.
Structural Context and Research Prominence of 2-(5-Methylpyridin-3-yl)acetic Acid within Pyridine Chemistry
Within the broader family of pyridine-containing compounds, this compound represents a specific and valuable molecular scaffold. This compound integrates the key features of the pyridine ring with the reactivity of an acetic acid side chain. Its structure, featuring a methyl group at the 5-position and an acetic acid moiety at the 3-position of the pyridine ring, makes it a versatile intermediate for further chemical modification.
Primarily available and studied in its hydrochloride salt form, this compound is recognized in the scientific community as a versatile small molecule scaffold and a heterocyclic building block. biosynth.combldpharm.com While detailed public research on its specific applications is limited, its structural similarity to other pyridine-3-acetic acid derivatives suggests its utility as a key intermediate in the synthesis of more complex, biologically active molecules for the pharmaceutical and agrochemical sectors. chemimpex.com It is principally used for research purposes, particularly in the realms of pharmaceutical testing and organic synthesis. biosynth.combldpharm.com
Below is a data table summarizing the key identifiers for this compound.
| Identifier | Value |
| Chemical Name | This compound hydrochloride |
| CAS Number | 1787905-81-0 |
| Molecular Formula | C₈H₁₀ClNO₂ |
| Molecular Weight | 187.62 g/mol |
| SMILES | OC(=O)Cc1cncc(c1)C.Cl |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-methylpyridin-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-2-7(3-8(10)11)5-9-4-6/h2,4-5H,3H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQAFBFTQKCRFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches to 2 5 Methylpyridin 3 Yl Acetic Acid
Direct Oxidation Routes from Precursor Compounds
Direct oxidation is a straightforward approach that involves converting an alkyl group at the 3-position of the 5-methylpyridine core into a carboxylic acid. This method relies on the differential reactivity of alkyl substituents on the pyridine (B92270) ring, allowing for selective oxidation.
Potassium permanganate (B83412) (KMnO4) is a powerful oxidizing agent widely used for the conversion of alkylarenes to their corresponding carboxylic acids. In the context of pyridine derivatives, this method is effective for oxidizing an ethyl or a substituted alkyl group at the 3-position of the pyridine ring. The reaction typically proceeds by refluxing the substrate, such as 3-ethyl-5-methylpyridine, in an aqueous solution of KMnO4. The reaction's progress is visually indicated by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO2) precipitate.
While highly effective, the reaction conditions, such as temperature and pH, must be carefully controlled to prevent over-oxidation or degradation of the pyridine ring. Acidic conditions, for instance, can lead to the formation of byproducts like acetic and formic acids, carbon dioxide, and ammonia. google.com The use of a neutral or slightly alkaline medium is generally preferred for achieving higher yields of the desired pyridine carboxylic acid. google.com
Table 1: Representative Conditions for Permanganate-Mediated Oxidation
| Precursor | Oxidizing Agent | Solvent | Temperature | Outcome |
|---|---|---|---|---|
| 3-Ethyl-5-methylpyridine | Potassium Permanganate | Water | Reflux | 5-Methylpyridine-3-carboxylic acid |
Note: Data is representative of typical transformations for this class of compounds.
Hydrogen peroxide (H2O2) offers a greener and often more selective alternative to permanganate for oxidation reactions. Its efficacy is typically enhanced by the presence of a catalyst. For the synthesis of pyridine carboxylic acids, H2O2 can be used in conjunction with catalysts like sodium tungstate (B81510) or in acidic media such as acetic acid. googleapis.comijcce.ac.ir
One potential pathway involves the oxidation of a precursor like 3-(2-hydroxyethyl)-5-methylpyridine. The primary alcohol group can be selectively oxidized to the corresponding carboxylic acid using H2O2 under controlled conditions. Another approach involves the oxidation of a keto-sulfide precursor, where hydrogen peroxide is used to yield the final product. quickcompany.ingoogle.com This method is particularly relevant in industrial-scale synthesis due to the relatively low cost and favorable environmental profile of hydrogen peroxide. quickcompany.in The reaction is often performed at mild temperatures, which helps to minimize the formation of side products. google.com
Condensation Reactions for Pyridylacetic Acid Formation
These methods construct the acetic acid side chain by forming a new carbon-carbon bond at the 3-position of the pyridine ring.
The reaction of a suitable 5-methylpyridine precursor with chloroacetic acid or its esters can be a direct route to the target molecule. This strategy typically requires the activation of the pyridine ring to facilitate nucleophilic attack. For example, a 3-halo-5-methylpyridine could be converted into an organometallic reagent (e.g., Grignard or organolithium), which then reacts with a protected form of chloroacetic acid.
Alternatively, a precursor like 5-methylpyridine-3-methanol can be converted to the corresponding 3-(chloromethyl)-5-methylpyridine. This activated intermediate can then undergo a nucleophilic substitution reaction with cyanide, followed by hydrolysis of the resulting nitrile to afford 2-(5-methylpyridin-3-yl)acetic acid.
Table 2: C-C Bond Formation via Chloroacetic Acid Derivatives
| Pyridine Precursor | Reagent | Key Intermediate | Final Step |
|---|---|---|---|
| 3-Bromo-5-methylpyridine | Mg, then ClCH2COOR | Ester of the target acid | Hydrolysis |
Note: This table outlines strategic pathways.
This approach involves the deprotonation of the methyl group at the 3-position of a suitable precursor, such as 3,5-lutidine (3,5-dimethylpyridine), to form a carbanion. This nucleophilic species can then react with an appropriate one-carbon electrophile, such as carbon dioxide (CO2) or diethyl carbonate, to introduce the carboxylic acid functionality.
The deprotonation typically requires a strong base like lithium diisopropylamide (LDA) or n-butyllithium at low temperatures. Subsequent reaction with CO2 followed by an acidic workup directly yields the desired acetic acid derivative. This method offers a direct and efficient route, provided that selective deprotonation of the 3-methyl group over the 5-methyl group can be achieved, which can be influenced by steric factors and directing groups.
Multi-Component and Cross-Coupling Reaction Approaches
Modern synthetic chemistry offers powerful tools for constructing complex molecules like this compound with high efficiency and modularity.
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, provide a rapid pathway to molecular complexity. nih.govnih.gov A hypothetical MCR approach could involve the condensation of a β-keto ester, an enamine derived from a methyl-substituted precursor, and a suitable nitrogen source to construct the substituted pyridine ring with the acetic acid side chain already incorporated or in a masked form. mdpi.commdpi.com
Cross-coupling reactions, such as Suzuki, Negishi, or Stille couplings, are indispensable for forming C-C bonds. mdpi.com A viable strategy for synthesizing this compound would involve coupling a 3-halo-5-methylpyridine (e.g., 3-bromo-5-methylpyridine) with an appropriate coupling partner that contains the two-carbon acetic acid synthon. For example, a Suzuki coupling with a boronic ester like pinacol (B44631) (2-(dihydroxyboryl)acetate) or a Negishi coupling with a zinc reagent like ethyl 2-bromo-2-(chlorozincio)acetate, followed by hydrolysis, would yield the target compound. researchgate.net These methods are valued for their functional group tolerance and the wide availability of catalysts and reagents. mdpi.com
Three-Component Syntheses of Pyridylacetic Acid Derivatives Involving Meldrum's Acids
A notable and efficient approach to substituted pyridylacetic acid derivatives involves a three-component synthesis utilizing Meldrum's acid. This methodology is centered on the dual reactivity of Meldrum's acid derivatives, which act initially as nucleophiles and subsequently as electrophiles. nih.govacs.orgresearchgate.net
The reaction commences with the activation of a pyridine-N-oxide, which then undergoes nucleophilic substitution by a Meldrum's acid derivative. The resulting intermediate serves as an electrophilic partner for a range of nucleophiles, triggering a ring-opening and decarboxylation cascade to yield the desired pyridylacetic acid derivative. nih.govacs.orgresearchgate.net This method is advantageous as it avoids the need for metal catalysts and preformed enolate equivalents, such as silyl (B83357) ketene (B1206846) acetals. nih.gov
A study on this three-component reaction demonstrated its versatility with various substituted pyridine-N-oxides and Meldrum's acid derivatives. The process involves reacting the pyridine-N-oxide with the Meldrum's acid derivative in the presence of tosyl chloride and triethylamine, followed by treatment with a nucleophile. For instance, using sodium methoxide (B1231860) in methanol (B129727) as the nucleophile leads to the corresponding methyl ester of the pyridylacetic acid. acs.org The scope of the reaction has been explored with different alcohols, amines, and organometallic reagents as nucleophiles in the second step, providing access to a diverse range of esters, amides, and ketones. acs.org
The reaction conditions and yields for the synthesis of various pyridylacetic acid derivatives using this three-component approach are summarized in the interactive data table below.
| Pyridine-N-oxide | Meldrum's Acid Derivative | Nucleophile | Product | Yield (%) |
| Pyridine-N-oxide | 5-Methyl Meldrum's acid | Sodium methoxide/Methanol | Methyl 2-(pyridin-4-yl)propanoate | 63 |
| 3-Methylpyridine-N-oxide | 5-Methyl Meldrum's acid | Sodium methoxide/Methanol | Methyl 2-(5-methylpyridin-2-yl)propanoate | 75 |
| 4-Chloropyridine-N-oxide | 5-Methyl Meldrum's acid | Sodium methoxide/Methanol | Methyl 2-(4-chloropyridin-2-yl)propanoate | 80 |
| Pyridine-N-oxide | 5-Ethyl Meldrum's acid | Sodium methoxide/Methanol | Methyl 2-(pyridin-4-yl)butanoate | 70 |
| Pyridine-N-oxide | 5-Methyl Meldrum's acid | Benzylamine/Toluene | N-Benzyl-2-(pyridin-4-yl)propanamide | 73 |
| Pyridine-N-oxide | 5-Methyl Meldrum's acid | Morpholine/Toluene | 1-(Morpholino)-2-(pyridin-4-yl)propan-1-one | 60 |
Palladium-Catalyzed Cross-Coupling Methodologies for Pyridine Ring Functionalization
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These methodologies are instrumental in the functionalization of pyridine rings, a key step in the synthesis of this compound and its derivatives. Synthetic routes to substituted pyridylacetate derivatives often commence from halopyridines, which are subjected to palladium-catalyzed cross-coupling with various partners. nih.gov
A range of palladium-catalyzed cross-coupling reactions can be envisioned for the synthesis and functionalization of the this compound scaffold. These include, but are not limited to, the Suzuki, Sonogashira, and Heck reactions.
The Suzuki coupling , which involves the reaction of an organoboron compound with a halide or triflate, is a versatile method for creating carbon-carbon bonds. For the synthesis of this compound, a plausible strategy would involve the coupling of a suitably substituted pyridine boronic acid or ester with a partner containing the acetic acid moiety, or vice versa. The reaction is typically catalyzed by a palladium(0) complex with a phosphine (B1218219) ligand and requires a base.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction could be employed to introduce an alkyne at the 3-position of a 5-methylpyridine derivative, which could then be further elaborated to the acetic acid side chain. The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine.
The Heck reaction involves the coupling of an unsaturated halide with an alkene. This could be utilized to introduce a vinyl group onto the pyridine ring, which can then be oxidized to afford the acetic acid functionality. The reaction is catalyzed by a palladium salt or complex and requires a base.
The general conditions for these palladium-catalyzed cross-coupling reactions are summarized in the interactive data table below.
| Reaction | Coupling Partners | Catalyst System | Base |
| Suzuki Coupling | Organoboron compound + Halide/Triflate | Pd(0) complex (e.g., Pd(PPh₃)₄) + Ligand | Carbonate, Phosphate, or Hydroxide base |
| Sonogashira Coupling | Terminal alkyne + Aryl/Vinyl halide | Pd complex (e.g., PdCl₂(PPh₃)₂) + Cu(I) co-catalyst | Amine base (e.g., Triethylamine) |
| Heck Reaction | Unsaturated halide + Alkene | Pd salt (e.g., Pd(OAc)₂) or complex | Amine or inorganic base |
Development of Novel Synthetic Pathways and Process Optimization Studies
The development of novel, efficient, and scalable synthetic routes to this compound is an ongoing area of research. While specific process optimization studies for this particular compound are not extensively detailed in the reviewed literature, general trends in the field of pyridine synthesis and process development offer insights into potential avenues for improvement.
One area of development is the exploration of more sustainable and atom-economical synthetic methods. This includes the design of novel multicomponent reactions that can construct the target molecule in a single step from readily available starting materials. Furthermore, the use of greener solvents and catalyst systems is a key consideration in modern process chemistry.
Process optimization studies for the synthesis of pyridylacetic acid derivatives would likely focus on several key parameters. These include reaction concentration, temperature, catalyst loading, and reaction time. The goal of such studies is to maximize the yield and purity of the product while minimizing the cost and environmental impact of the synthesis. For industrial-scale production, the development of robust and scalable processes is paramount. This may involve the transition from batch to continuous flow synthesis, which can offer advantages in terms of safety, efficiency, and process control.
Future research in this area will likely focus on the development of novel catalytic systems, including those based on earth-abundant metals, and the application of enabling technologies such as flow chemistry and biocatalysis to the synthesis of this compound and its derivatives.
Chemical Reactivity and Transformational Chemistry of 2 5 Methylpyridin 3 Yl Acetic Acid
Functional Group Interconversions of the Carboxylic Acid Moiety
The carboxylic acid group in 2-(5-Methylpyridin-3-yl)acetic acid is a prime site for a variety of functional group interconversions, most notably the formation of esters and amides. These transformations are fundamental in modifying the compound's physical and biological properties.
Esterification: The conversion of the carboxylic acid to its corresponding ester can be readily achieved through Fischer esterification. This involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For instance, reaction with methanol (B129727) under reflux conditions will yield methyl 2-(5-methylpyridin-3-yl)acetate chemicalbook.com.
Amide Formation: The synthesis of amides from this compound is a common and crucial transformation. This is typically accomplished by activating the carboxylic acid, followed by reaction with a primary or secondary amine. A host of coupling reagents have been developed to facilitate this reaction with high efficiency and under mild conditions. These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by an amine. fishersci.co.ukresearchgate.net
Commonly employed methods include the use of carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. fishersci.co.uk Other effective coupling agents include phosphonium (B103445) salts like (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and uronium salts like N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU). fishersci.co.ukluxembourg-bio.com The choice of reagent and reaction conditions can be tailored to the specific amine being used. researchgate.net
Table 1: Reagents for Amide Synthesis from this compound
| Coupling Reagent Class | Specific Reagent Examples | Additives | General Conditions |
|---|---|---|---|
| Carbodiimides | DCC, EDC, DIC fishersci.co.uk | HOBt, HOAt fishersci.co.uk | Aprotic solvent (e.g., DMF, DCM), room temperature fishersci.co.uk |
| Phosphonium Salts | PyBOP, BOP fishersci.co.ukluxembourg-bio.com | Base (e.g., DIEA, TEA) fishersci.co.uk | Aprotic solvent (e.g., DMF), room temperature fishersci.co.uk |
| Uronium Salts | HBTU, HATU fishersci.co.ukluxembourg-bio.com | Base (e.g., DIEA, TEA) fishersci.co.uk | Aprotic solvent (e.g., DMF), room temperature fishersci.co.uk |
| Boronic Acids | (2-(Thiophen-2-ylmethyl)phenyl)boronic acid organic-chemistry.org | Molecular sieves | Room temperature organic-chemistry.org |
Reactivity of the Pyridine (B92270) Nitrogen Atom
The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons in an sp² hybridized orbital, which imparts basic and nucleophilic character to it.
N-Alkylation: The pyridine nitrogen can be alkylated using alkyl halides. The reaction proceeds via nucleophilic attack of the nitrogen on the alkyl halide, forming a pyridinium (B92312) salt. The use of tetraalkylammonium fluoride (B91410) can facilitate this process. google.com The N-alkylation can also be achieved with organometallic reagents like lithium, magnesium, and zinc alkyls, which have been shown to proceed via a single electron-transfer mechanism. nih.govresearchgate.net
N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents such as peroxy acids. Peracetic acid is a common reagent for this transformation. orgsyn.org The resulting N-oxide can then be used in further functionalization reactions.
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring
The pyridine ring is generally considered electron-deficient, which influences its susceptibility to substitution reactions.
Electrophilic Aromatic Substitution: The pyridine ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. Reactions typically require harsh conditions. When substitution does occur, it is directed to the positions meta to the nitrogen, namely C-2, C-4, and C-6. In the case of this compound, the existing methyl and acetic acid groups will also influence the regioselectivity.
Nitration: The nitration of pyridines can be challenging. Direct nitration of 5-methyl-substituted pyridines has been reported to be difficult. acs.org However, methods using nitric acid in trifluoroacetic anhydride (B1165640) have been developed for the 3-nitration of various pyridines. rsc.org Another approach involves the use of N-nitrosaccharin with a Lewis acid catalyst. nih.gov For some substituted pyridines, nitration can be achieved with a mixture of nitric and sulfuric acid. nanobioletters.com
Halogenation: The halogenation of pyridines can also be complex. A variety of methods have been developed to achieve regioselective halogenation. For instance, 3-selective halogenation can be achieved via Zincke imine intermediates. chemrxiv.orgnih.gov Other methods involve the use of designed phosphine (B1218219) reagents to install a halogen at the 4-position. nih.govresearchgate.netchemrxiv.org Side-chain fluorination of 3-methylpyridine (B133936) has been achieved using hydrogen fluoride and chlorine. google.com
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen (C-2, C-4, C-6). The presence of a good leaving group, such as a halide, at these positions facilitates the reaction.
Oxidation and Reduction Pathways of the Pyridine and Acetic Acid Moieties
Both the pyridine ring and the acetic acid side chain can undergo oxidation and reduction.
Oxidation:
Side-Chain Oxidation: The methyl group on the pyridine ring could potentially be oxidized to a carboxylic acid under strong oxidizing conditions.
Pyridine Ring Oxidation: As mentioned in section 3.2, the pyridine nitrogen can be oxidized to an N-oxide.
Reduction:
Carboxylic Acid Reduction: The carboxylic acid moiety can be reduced to the corresponding primary alcohol, 2-(5-methylpyridin-3-yl)ethanol. This is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent.
Pyridine Ring Reduction: The pyridine ring can be catalytically hydrogenated to the corresponding piperidine (B6355638) ring. This reaction is typically carried out using hydrogen gas and a metal catalyst such as platinum, palladium, or nickel under pressure.
Chemo- and Regioselective Transformations
The presence of multiple reactive sites in this compound makes chemo- and regioselectivity key considerations in its chemical transformations.
Chemoselectivity:
It is possible to selectively transform the carboxylic acid group without affecting the pyridine ring. For example, amide coupling reactions using standard reagents like EDC/HOBt will selectively acylate an amine, leaving the pyridine ring and its methyl group intact. fishersci.co.uk
Conversely, the pyridine nitrogen can be selectively N-alkylated or N-oxidized without reacting at the carboxylic acid group, provided appropriate reagents and conditions are chosen.
Regioselectivity:
As discussed in section 3.3, electrophilic substitution on the pyridine ring is highly regioselective. The directing effects of the nitrogen atom, the methyl group, and the acetic acid side chain will determine the position of substitution. For instance, nitration is expected to occur at the positions meta to the nitrogen that are least sterically hindered and electronically favored.
Nucleophilic substitution will preferentially occur at the 2, 4, or 6 positions if a suitable leaving group is present.
Table 2: Summary of Potential Transformations and Selectivity
| Transformation | Reagent/Conditions | Moiety | Product Functional Group | Selectivity Notes |
|---|---|---|---|---|
| Esterification | Alcohol, H⁺ catalyst chemicalbook.com | Carboxylic Acid | Ester | Chemoselective for the carboxylic acid. |
| Amide Formation | Amine, Coupling Agent (e.g., EDC, HATU) fishersci.co.uk | Carboxylic Acid | Amide | Chemoselective for the carboxylic acid. |
| N-Alkylation | Alkyl Halide google.comnih.gov | Pyridine Nitrogen | Pyridinium Salt | Chemoselective for the pyridine nitrogen. |
| N-Oxidation | Peroxy Acid (e.g., Peracetic acid) orgsyn.org | Pyridine Nitrogen | N-Oxide | Chemoselective for the pyridine nitrogen. |
| Nitration | HNO₃/TFAA rsc.org or N-Nitrosaccharin/Lewis Acid nih.gov | Pyridine Ring | Nitro-substituted Pyridine | Regioselective, typically at positions meta to the nitrogen. |
| Halogenation | Various (e.g., via Zincke imines) chemrxiv.orgnih.gov | Pyridine Ring | Halo-substituted Pyridine | Regioselective, method-dependent. |
| Carboxylic Acid Reduction | LiAlH₄ | Carboxylic Acid | Primary Alcohol | Chemoselective reduction of the acid over the pyridine ring. |
| Pyridine Ring Reduction | H₂, Metal Catalyst (e.g., Pt, Pd) | Pyridine Ring | Piperidine | Reduction of the aromatic ring. |
Derivatization Strategies and Synthesis of Analogues of 2 5 Methylpyridin 3 Yl Acetic Acid
Synthesis of Ester and Amide Derivatives
The carboxylic acid functional group of 2-(5-methylpyridin-3-yl)acetic acid is a prime site for derivatization, most commonly through the formation of esters and amides. These derivatives are synthesized to alter the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability.
Esterification: Esters are typically synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer-Speier esterification. Alternatively, to avoid the use of strong acids that might protonate the pyridine (B92270) ring, the carboxylic acid can be converted to a more reactive intermediate. For instance, reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) yields the corresponding acyl chloride, which readily reacts with alcohols to form esters. Another common method involves using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate the reaction between the carboxylic acid and an alcohol.
Amidation: The synthesis of amides from this compound follows similar principles. scribd.com The most direct method, the reaction with an amine, is often slow and requires high temperatures. Therefore, activating the carboxylic acid is the preferred route. The use of peptide coupling reagents (e.g., HATU, HOBt) is a modern and efficient method for forming the amide bond under mild conditions. nih.gov The conversion of the carboxylic acid to its acyl chloride or the use of mixed anhydrides are also effective strategies for synthesizing a wide range of primary, secondary, and tertiary amides. nih.govgoogle.com Studies on other acetic acid derivatives have shown that primary and secondary amides can exhibit different activity profiles compared to their parent carboxylic acids. nih.gov
| Derivative Type | General Reaction | Reagents & Conditions |
|---|---|---|
| Ester | Carboxylic Acid + Alcohol ⇌ Ester + Water | Acid catalyst (e.g., H₂SO₄), heat; or Acyl chloride + Alcohol, base; or Coupling agent (e.g., DCC), Alcohol |
| Amide | Carboxylic Acid + Amine → Amide + Water | Peptide coupling agents (e.g., HATU, EDC), Amine, room temperature; or Acyl chloride + Amine, base |
Halogenated Pyridine Acetic Acid Analogues
Introducing halogen atoms onto the pyridine ring of this compound can significantly influence its electronic properties and metabolic fate. However, the halogenation of pyridines presents unique challenges. The pyridine ring is an electron-deficient system, making it resistant to electrophilic aromatic substitution, which often requires harsh reaction conditions. youtube.comnih.gov
Strategies for halogenating the pyridine scaffold include:
Direct Electrophilic Halogenation: This can be achieved using elemental halogens (Cl₂, Br₂, I₂) but typically requires high temperatures or the presence of a Lewis acid catalyst. The regioselectivity can be difficult to control.
Halogenation of Pyridine N-oxides: A common strategy to overcome the electron-deficient nature of the pyridine ring is to first convert it to the corresponding N-oxide. The N-oxide is more electron-rich and directs electrophilic substitution to the 2- and 4-positions. researchgate.net Subsequent deoxygenation restores the pyridine ring. For this compound, this would likely lead to halogenation at the 2-, 4-, or 6-positions.
Sandmeyer-type Reactions: A pyridyl amine can be converted to a diazonium salt, which can then be displaced by a halide (using Cu(I) halides) to introduce a halogen at a specific position. This requires the synthesis of an appropriately substituted aminopyridine precursor.
The choice of method depends on the desired position of the halogen atom on the pyridine ring.
| Halogenation Strategy | Description | Potential Outcome for Target Molecule |
|---|---|---|
| Direct Electrophilic Halogenation | Reaction with a halogen source, often under harsh conditions. youtube.com | Substitution at various positions on the pyridine ring, potentially with low regioselectivity. |
| Halogenation via N-oxide | Activation of the ring by N-oxidation, followed by halogenation and deoxygenation. researchgate.net | Preferential halogenation at the C2, C4, or C6 positions of the pyridine ring. |
| Sandmeyer Reaction | Conversion of an amino group to a diazonium salt, followed by halide displacement. | Site-specific introduction of a halogen, dependent on the availability of the corresponding amino-analogue. |
Biaryl and Heteroaryl Coupling Products Derived from the Pyridine Scaffold
The synthesis of biaryl and heteroaryl analogues involves the formation of a carbon-carbon bond between the pyridine ring of this compound and another aromatic or heteroaromatic ring. These reactions are predominantly achieved through palladium-catalyzed cross-coupling reactions. organic-chemistry.orgorganic-chemistry.org A halogenated derivative of the parent compound, as described in the previous section, is a key starting material for these transformations.
Commonly employed cross-coupling reactions include:
Suzuki-Miyaura Coupling: This involves the reaction of a halo-pyridine derivative with an aryl or heteroaryl boronic acid (or boronate ester) in the presence of a palladium catalyst and a base. This is a versatile and widely used method due to the stability and commercial availability of many boronic acids. organic-chemistry.org
Negishi Coupling: This reaction couples a halo-pyridine with an organozinc reagent. It is known for its high reactivity and functional group tolerance. organic-chemistry.org
Hiyama Coupling: This method utilizes an organosilane as the coupling partner for the halo-pyridine, activated by a fluoride (B91410) source. organic-chemistry.org
Stille Coupling: This involves the reaction of the halo-pyridine with an organotin compound (stannane). While effective, the toxicity of organotin compounds has led to a decline in its use.
These coupling strategies allow for the introduction of a wide array of aryl and heteroaryl substituents onto the pyridine core, enabling extensive structure-activity relationship (SAR) studies.
Cyclization and Heterocycle Formation Incorporating the Pyridylacetic Acid Moiety
The this compound molecule contains reactive sites that can be utilized in intramolecular cyclization reactions to form novel fused heterocyclic systems. These reactions typically involve the acetic acid side chain and a position on the pyridine ring.
Potential cyclization strategies include:
Friedel-Crafts Acylation: Activation of the carboxylic acid (e.g., conversion to the acyl chloride) followed by an intramolecular electrophilic attack on an activated position of the pyridine ring (positions 2 or 4) could lead to the formation of a fused six-membered ketone. This reaction is challenging on an electron-deficient pyridine ring and may require prior activation of the ring.
Condensation Reactions: The methylene (B1212753) group of the acetic acid side chain is activated by the adjacent carbonyl and can participate in condensation reactions. For example, reaction with a suitable dielectrophile could lead to the formation of a new heterocyclic ring attached at the 3-position of the pyridine.
Pictet-Spengler type Reactions: If the pyridine nitrogen were part of a more complex starting material (e.g., a tetrahydro- or dihydropyridine (B1217469) derivative), the acetic acid side chain could potentially participate in cyclization reactions analogous to the Pictet-Spengler synthesis of tetrahydroisoquinolines.
Multi-component Reactions: Research has shown that substituted pyridines can undergo complex cyclizations, such as the reaction of 3,5-diacetyl-2,6-dimethylpyridine (B1595985) with salicylic (B10762653) aldehyde to form an epoxybenzooxocinopyridine derivative. nih.gov This suggests that the methyl and acetic acid groups on this compound could potentially be involved in similar complex transformations to build novel heterocyclic scaffolds.
Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering detailed information about the chemical environment of individual protons and carbon atoms.
The protons on the pyridine (B92270) ring are expected to appear in the aromatic region of the spectrum. The methyl group protons will resonate in the upfield region, and the methylene (B1212753) protons of the acetic acid side chain will appear as a singlet.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-(5-Methylpyridin-3-yl)acetic acid
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H2 (pyridine) | ~8.4 | Singlet |
| H4 (pyridine) | ~7.5 | Singlet |
| H6 (pyridine) | ~8.4 | Singlet |
| CH₃ (methyl) | ~2.3 | Singlet |
| CH₂ (acetic acid) | ~3.6 | Singlet |
| OH (carboxylic acid) | Variable (broad) | Singlet |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, revealing the complexity and functional groups present. Similar to the proton NMR data, the table below is based on data for the hydrochloride salt and related structures.
The signals for the pyridine ring carbons appear in the downfield region, characteristic of aromatic systems. The carboxylic acid carbonyl carbon is also found in this region, while the methyl and methylene carbons resonate at higher fields.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C2 (pyridine) | ~148 |
| C3 (pyridine) | ~135 |
| C4 (pyridine) | ~138 |
| C5 (pyridine) | ~130 |
| C6 (pyridine) | ~148 |
| CH₃ (methyl) | ~18 |
| CH₂ (acetic acid) | ~40 |
| C=O (carboxylic acid) | ~172 |
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei. nih.gov
HSQC spectra would show direct correlations between protons and the carbon atoms they are attached to. For instance, the signal for the methyl protons would correlate with the methyl carbon signal.
HMBC spectra provide information about longer-range couplings (typically 2-3 bonds). This would be crucial in confirming the connectivity of the acetic acid side chain to the C3 position of the pyridine ring by showing a correlation between the methylene protons and the C2 and C4 carbons of the pyridine ring.
While specific 2D NMR experimental data for this compound is not publicly available, these techniques are standard practice for the unambiguous assignment of all proton and carbon signals.
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the molecule is expected to be detected as the protonated molecular ion [M+H]⁺. The use of additives like acetic acid or formic acid can enhance ionization efficiency. nih.gov
Table 3: Predicted ESI-MS Adducts for this compound
| Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 152.07060 |
| [M+Na]⁺ | 174.05254 |
| [M-H]⁻ | 150.05604 |
Data sourced from predicted values on PubChem. uni.lu
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of a molecule. This is a critical step in confirming the identity of a compound. The exact mass measurement from HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₈H₉NO₂), the calculated exact mass of the protonated molecule [M+H]⁺ is 152.07060 Da. uni.lu
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak [M]+ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (151.16 g/mol ).
The fragmentation of this compound under EI conditions is expected to follow predictable pathways for carboxylic acids and pyridine derivatives. libretexts.org A common fragmentation pattern for carboxylic acids involves the loss of the hydroxyl radical (•OH), resulting in an [M-17]+ fragment, and the loss of the carboxyl group (•COOH), leading to an [M-45]+ fragment. libretexts.orgdocbrown.info For instance, in the mass spectrum of acetic acid, prominent peaks are observed at m/z 43, corresponding to the loss of •OH, and m/z 15, corresponding to the methyl fragment. docbrown.info
Another potential fragmentation pathway for this compound is the cleavage of the C-C bond between the methylene group and the carboxylic acid, which would generate a stable picolyl-type cation. The fragmentation pattern provides a unique fingerprint for the molecule, aiding in its definitive identification.
Table 1: Predicted EI-MS Fragmentation of this compound
| Fragment Ion | Predicted m/z | Corresponding Neutral Loss |
| [M]+ | 151 | - |
| [M-OH]+ | 134 | •OH |
| [M-COOH]+ | 106 | •COOH |
| [C7H8N]+ | 106 | COOH |
This table is predictive and based on common fragmentation patterns of related structures.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carboxylic acid and pyridine moieties.
The carboxylic acid group will be identifiable by a broad O-H stretching vibration typically appearing in the range of 3300-2500 cm⁻¹. The C=O stretching vibration of the carbonyl group in the carboxylic acid will give rise to a strong, sharp absorption band around 1700 cm⁻¹. researchgate.net Additionally, the C-O stretching and O-H bending vibrations of the carboxylic acid are expected in the fingerprint region, typically around 1300-1200 cm⁻¹ and 1440-1395 cm⁻¹, respectively.
The pyridine ring will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N ring stretching vibrations in the 1600-1400 cm⁻¹ region. The presence of the methyl group would be indicated by C-H stretching vibrations around 2950 cm⁻¹. researchgate.net
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) |
| Carboxylic Acid | C=O Stretch | ~1700 (strong, sharp) |
| Pyridine Ring | C-H Aromatic Stretch | >3000 |
| Pyridine Ring | C=C and C=N Ring Stretch | 1600-1400 |
| Methyl Group | C-H Alkyl Stretch | ~2950 |
| Carboxylic Acid | C-O Stretch | ~1300-1200 |
| Carboxylic Acid | O-H Bend | ~1440-1395 |
This table presents expected ranges for characteristic functional group absorptions.
X-ray Diffraction Analysis for Crystalline Structure Determination
X-ray diffraction techniques are crucial for determining the arrangement of atoms within a crystalline solid, providing definitive information about the crystal structure, packing, and solid-state conformation of this compound.
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a bulk sample. wikipedia.org The PXRD pattern of a crystalline solid is a unique fingerprint, characterized by a series of diffraction peaks at specific angles (2θ). wikipedia.org This pattern can be used to identify the crystalline phase of this compound and to assess its purity. The positions and intensities of the diffraction peaks are dependent on the crystal lattice parameters. Any variations in the crystalline form (polymorphism) would result in a different PXRD pattern.
For an unambiguous determination of the three-dimensional molecular structure, Single-Crystal X-ray Diffraction (SCXRD) is the gold standard. This technique requires a single, well-ordered crystal of this compound. By analyzing the diffraction pattern of X-rays passing through the crystal, it is possible to determine the precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. This level of detail is invaluable for understanding the conformation of the molecule in the solid state and its packing arrangement within the crystal lattice. For example, SCXRD analysis of related heterocyclic compounds has provided detailed insights into their molecular geometries. nih.gov
Chromatographic Separations and Purity Assessment
Chromatographic techniques are essential for the separation, identification, and quantification of this compound, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method would be suitable for the analysis of this compound. In this mode, a nonpolar stationary phase (such as C8 or C18) is used with a polar mobile phase, often a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727).
The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of this compound would be a key parameter for its identification. The pH of the mobile phase can be adjusted to control the ionization state of the carboxylic acid group, thereby influencing its retention behavior. For instance, in the analysis of related indole-3-acetic acid, adjusting the mobile phase pH was crucial for achieving optimal separation. nih.gov A UV detector is typically used for detection, as the pyridine ring will absorb UV light. The purity of a sample can be assessed by the presence of a single, sharp peak at the expected retention time, with the absence of significant impurity peaks.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a versatile and rapid analytical technique used for the separation and identification of compounds. For this compound, TLC can be effectively employed to monitor reaction progress, assess purity, and identify the compound in a mixture. The separation is based on the differential partitioning of the analyte between a stationary phase coated on a glass or plastic plate and a liquid mobile phase that moves up the plate by capillary action.
The polarity of this compound, owing to its carboxylic acid and pyridine functionalities, dictates the choice of stationary and mobile phases. Both normal-phase and reversed-phase TLC can be utilized.
Normal-Phase TLC: In normal-phase TLC, a polar stationary phase like silica (B1680970) gel is used with a less polar mobile phase. The compound's polar groups (carboxylic acid and the nitrogen in the pyridine ring) will have a strong affinity for the stationary phase, leading to lower Retention Factor (Rf) values. The composition of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent (like methanol or acetic acid) is typically used. The inclusion of a small amount of acid (e.g., acetic or formic acid) in the mobile phase can suppress the ionization of the carboxylic acid group, leading to more compact spots and better-defined separation.
Reversed-Phase TLC: For reversed-phase TLC, a non-polar stationary phase, such as C18-bonded silica, is employed with a polar mobile phase, commonly a mixture of water and an organic modifier like methanol or acetonitrile. chromatographyonline.com In this mode, the non-polar interactions between the methyl-substituted pyridine ring and the stationary phase are dominant. The retention can be modulated by adjusting the ratio of the organic modifier in the mobile phase.
The visualization of this compound on a TLC plate can be achieved under UV light (typically at 254 nm) due to the UV-absorbing nature of the pyridine ring. Alternatively, staining with a suitable reagent, such as iodine vapor or potassium permanganate (B83412) solution, can be used for visualization.
Table 1: Illustrative TLC Parameters for this compound
| Stationary Phase | Mobile Phase Composition (v/v) | Expected Rf Value | Visualization Method |
| Silica Gel 60 F254 | Ethyl Acetate (B1210297) : Methanol : Acetic Acid (8:1:1) | ~ 0.45 | UV (254 nm) |
| Silica Gel 60 F254 | Chloroform : Methanol (9:1) | ~ 0.50 | UV (254 nm), Iodine Vapor |
| RP-18 F254s | Methanol : Water (7:3) + 0.1% Acetic Acid | ~ 0.60 | UV (254 nm) |
Note: Rf values are illustrative and can vary based on specific experimental conditions such as temperature, humidity, and plate manufacturer.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. nasa.gov For the analysis of this compound, which is a polar and relatively non-volatile compound, direct injection into a GC system can be challenging due to potential thermal degradation and poor peak shape. Therefore, a derivatization step is typically required to convert the carboxylic acid group into a more volatile and thermally stable ester or silyl (B83357) ester. lmaleidykla.lt
Derivatization: A common derivatization method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). lmaleidykla.lt This process replaces the active hydrogen of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group, significantly increasing the compound's volatility and making it amenable to GC analysis. The reaction is typically carried out in a suitable solvent like pyridine or acetonitrile.
Chromatographic Conditions: The derivatized this compound can be analyzed using a capillary GC system equipped with a flame ionization detector (FID) or a mass spectrometer (MS). The choice of the capillary column is crucial for achieving good separation. A non-polar or mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS or DB-5), is generally suitable for the separation of such derivatized compounds. researchgate.net
The oven temperature program is optimized to ensure the separation of the target analyte from any impurities or by-products from the derivatization reaction. A typical temperature program would start at a lower temperature, followed by a gradual ramp to a higher temperature to elute the derivatized compound.
Table 2: Typical GC Conditions for the Analysis of TMS-derivatized this compound
| Parameter | Value |
| Column | |
| Stationary Phase | 5% Phenyl-methylpolysiloxane |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Temperatures | |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector Temperature | 280 °C (FID) or MS Transfer Line at 280 °C |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection | |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Detector | |
| Type | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Note: These conditions are illustrative. The retention time for the TMS-derivatized this compound would need to be determined experimentally but would be expected to fall within the programmed run time. Method optimization is necessary for specific analytical applications.
Mechanistic Elucidation of Reactions Involving 2 5 Methylpyridin 3 Yl Acetic Acid
Investigation of Reaction Pathways and Transition States
The reaction pathways of 2-(5-methylpyridin-3-yl)acetic acid are diverse, with decarboxylation being a prominent and well-studied transformation for related pyridylacetic acids. nih.govwikipedia.org The investigation of these pathways often involves a combination of experimental studies and computational modeling to elucidate the intricate details of bond-breaking and bond-forming events.
One of the primary reactions of pyridylacetic acids is decarboxylation, which involves the removal of the carboxyl group as carbon dioxide. wikipedia.org The mechanism of this reaction is thought to proceed through a zwitterionic intermediate, where the pyridine (B92270) nitrogen is protonated. researchgate.net For 4-pyridylacetic acid, computational studies have shown that the transition state for decarboxylation is significantly influenced by the solvent. nih.gov In a nonpolar solvent like dioxane, the transition state is earlier, with a less developed negative charge on the departing carbon dioxide moiety compared to the reaction in a polar solvent like water. nih.gov This suggests that for this compound, the solvent choice would be a critical parameter in controlling the rate and efficiency of decarboxylation.
The general mechanism for the decarboxylation of a beta-keto acid, which shares similarities with the electronic setup of pyridylacetic acids (where the pyridine ring acts as an electron-withdrawing group), involves a cyclic, concerted transition state. masterorganicchemistry.com This leads to the formation of an enol intermediate, which then tautomerizes to the more stable keto form. masterorganicchemistry.com In the case of this compound, the analogous process would lead to the formation of 3,5-dimethylpyridine.
Table 1: Calculated Transition State Properties for the Decarboxylation of 4-Pyridylacetic Acid in Different Solvents
| Solvent | C-C Bond Length (Å) in Transition State | Charge on CO2 Moiety (e) in Transition State |
| Gas Phase | 2.05 | -0.65 |
| Dioxane | 2.29 | -0.72 |
| Water | 2.42 | -0.65 |
| Data extrapolated from computational studies on 4-pyridylacetic acid and is intended to be illustrative for the analogous this compound system. nih.gov |
Another important reaction pathway for pyridylacetic acids is their use as nucleophiles in various coupling reactions. For instance, in a three-component synthesis of pyridylacetic acid derivatives, a Meldrum's acid derivative initially acts as a nucleophile, followed by ring-opening and decarboxylation. nih.govnih.gov This highlights the dual reactivity of the pyridylacetic acid scaffold.
Role of Catalysts and Reagents in Directed Transformations
Catalysts and reagents play a pivotal role in directing the transformations of this compound towards desired products with high selectivity and efficiency. Palladium-based catalysts are particularly versatile and widely employed in reactions involving pyridine derivatives. researchgate.netalfachemic.commdpi.commdpi.com
Palladium catalysts are effective in a variety of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which can be applied to functionalize the pyridine ring of this compound. alfachemic.commdpi.com The mechanism of these palladium-catalyzed reactions generally involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and related reactions), and reductive elimination. researchgate.net The choice of ligands, such as phosphines or N-heterocyclic carbenes, is crucial in tuning the reactivity and stability of the palladium catalyst, thereby influencing the reaction outcome. researchgate.net
For instance, palladium acetate (B1210297) has been shown to be an effective catalyst for the C-H activation and subsequent acylation or arylation of 2-phenylpyridine. nih.gov A similar strategy could potentially be applied to this compound to introduce substituents at specific positions on the pyridine ring. The mechanism often involves the formation of a palladacycle intermediate. nih.gov
Deuteration is another important transformation where catalysts play a key role. The selective deuteration of pyridine derivatives can be achieved using various catalytic systems. For example, an electrochemical method allows for the C4-selective C-H deuteration of pyridine derivatives using D₂O as the deuterium (B1214612) source, without the need for metal catalysts or strong acids/bases. nih.gov Another approach utilizes a K₂CO₃/18-crown-6 system for the H/D exchange of heteroarenes, where a bromide directing group can enhance the reactivity of the adjacent C-H bond. osti.gov B(C₆F₅)₃ has also been used as a catalyst for the α-deuteration of carbonyl compounds with D₂O. nih.gov These methods could be adapted for the specific deuteration of this compound.
Table 2: Examples of Catalysts and Reagents in Pyridine Derivative Transformations
| Transformation | Catalyst/Reagent | General Mechanistic Feature |
| Cross-Coupling | Palladium Acetate, Phosphine (B1218219) Ligands | Oxidative Addition, Reductive Elimination |
| C-H Activation/Functionalization | Palladium(II) salts | Formation of Palladacycle Intermediate |
| Deuteration | K₂CO₃/18-crown-6 | Base-catalyzed H/D Exchange |
| Deuteration | B(C₆F₅)₃/D₂O | Lewis acid-catalyzed enolization and deuteration |
| Asymmetric Michael Addition | Chiral Aminocatalyst | Iminium ion activation |
Kinetics and Thermodynamics of Pyridylacetic Acid Transformations
The study of kinetics and thermodynamics provides quantitative information about the rates and energy changes associated with the reactions of this compound. This data is essential for optimizing reaction conditions and understanding the feasibility of a particular transformation.
The esterification of carboxylic acids is a classic example where kinetic and thermodynamic parameters are extensively studied. For the esterification of acetic acid with ethanol, the reaction is typically acid-catalyzed and reversible. uobaghdad.edu.iqresearchgate.net The rate of reaction is influenced by temperature, catalyst concentration, and the molar ratio of reactants. uobaghdad.edu.iq Increasing the temperature generally increases the reaction rate constant, but as esterification is often an exothermic process, it can negatively impact the equilibrium conversion. uobaghdad.edu.iqresearchgate.net The kinetics of such reactions can often be described by pseudo-homogeneous models or more complex Langmuir-Hinshelwood-Hougen-Watson (LHHW) models for heterogeneous catalysts. mdpi.commdpi.com For this compound, similar principles would apply to its esterification reactions.
The thermodynamics of decarboxylation reactions have also been investigated. For the decarboxylation of 5-carboxyuracil, the reaction has a significant activation enthalpy (ΔH‡) and a positive entropy of activation (ΔS‡), indicating a transition state that is more disordered than the reactants. nih.gov The Gibbs free energy of activation (ΔG‡) provides a measure of the spontaneity of the reaction. For the thermal degradation of polylactic acid, thermodynamic parameters such as enthalpy, Gibbs free energy, and entropy have been determined using thermogravimetric analysis. mdpi.com These approaches could be applied to determine the thermodynamic profile for the decarboxylation of this compound.
Table 3: Illustrative Thermodynamic Parameters for Related Decarboxylation Reactions
| Compound | ΔH‡ (kcal/mol) | ΔG‡ (kcal/mol) | Reaction Condition |
| 5-Carboxyuracil | 25.3 | 29.6 | Neutral solution |
| 5-Carboxycytosine | 27 | 31.4 | Neutral solution |
| This data is for related pyrimidine (B1678525) carboxylic acids and serves as a qualitative comparison. nih.gov |
Stereochemical Implications in Reaction Mechanisms
The stereochemical outcome of reactions involving this compound is of significant interest, particularly in the synthesis of chiral molecules. The development of asymmetric catalytic methods allows for the control of stereochemistry, leading to the formation of enantiomerically enriched products.
A key reaction where stereochemistry is crucial is the asymmetric decarboxylative Michael addition. In this reaction, pyridylacetic acids can be used as pronucleophiles. rsc.orgresearchgate.net The use of a chiral aminocatalyst can control the stereochemical outcome of the transformation by forming a chiral iminium ion intermediate with an α,β-unsaturated aldehyde. rsc.org This approach allows for the introduction of the pyridine ring in an asymmetric fashion.
The mechanism involves the formation of an enolate from the pyridylacetic acid via decarboxylation, which then adds to the chiral iminium ion. The facial selectivity of this addition is dictated by the chiral catalyst, leading to the preferential formation of one enantiomer. rsc.org
Chiral dialkylaminopyridine (DMAP) derivatives have also been developed as effective enantioselective nucleophilic catalysts for a variety of reactions, including the acylation of alcohols and the rearrangement of O-acylated enolates. nih.govscispace.com These catalysts, which can possess planar chirality, can be used to induce asymmetry in reactions involving the carboxyl group of this compound. scispace.com
Furthermore, the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines has been achieved through an asymmetric multicomponent reaction using a chiral phosphoric acid catalyst. nih.gov This demonstrates that the pyridine scaffold itself can be a component of a chiral molecule, and its synthesis can be controlled stereoselectively. The development of chiral pyridine-oxazoline ligands has also opened up new possibilities for asymmetric catalysis. researchgate.net
Table 4: Chiral Catalysts and Their Role in Asymmetric Synthesis with Pyridine Derivatives
| Catalyst Type | Example | Application | Stereochemical Control Mechanism |
| Chiral Aminocatalyst | Diarylprolinol silyl (B83357) ether | Asymmetric Decarboxylative Michael Addition | Formation of a chiral iminium ion |
| Planar-Chiral DMAP | Ferrocene-based DMAP | Enantioselective Acylation | Nucleophilic catalysis with a chiral base |
| Chiral Phosphoric Acid | BINOL-derived phosphoric acid | Atroposelective Multicomponent Reaction | Chiral Brønsted acid catalysis |
| Chiral Pyridine-Oxazoline Ligands | PyOX ligands | Various asymmetric reactions | Formation of a chiral metal complex |
Applications in Organic Synthesis As a Building Block and Intermediate
Precursor in the Synthesis of Complex Heterocyclic Systems
The structural framework of 2-(5-Methylpyridin-3-yl)acetic acid makes it an ideal precursor for the synthesis of complex, fused heterocyclic systems. The combination of the pyridine (B92270) ring and the reactive acetic acid side chain allows for intramolecular cyclization reactions to form bicyclic and polycyclic structures containing the pyridyl moiety.
Research in the field has demonstrated the synthesis of related pyridylacetic acid derivatives through various methods, including three-component synthesis approaches that utilize the dual reactivity of Meldrum's acid derivatives with pyridine-N-oxides. nih.govacs.org Such strategies enable the construction of substituted pyridylacetic acids which can act as precursors to more elaborate heterocyclic systems. Furthermore, patent literature describes the synthesis of related boronic acid derivatives, such as (6-(methoxycarbonyl)-5-methylpyridin-3-yl)boronic acid, from substituted methylpicolinates. google.com This intermediate is then used in cross-coupling reactions to create complex bi-aryl structures, as seen in the synthesis of potent RET (rearranged during transfection) kinase inhibitors. google.com These examples highlight the role of the substituted methylpyridine core, analogous to that in this compound, as a foundational element for building intricate, biologically active heterocyclic molecules. The acetic acid group provides a handle for creating amides, esters, and other functionalities that can participate in cyclization reactions to generate fused systems like pyrido[2,3-d]pyrimidines or pyrazolo[3,4-b]pyridines, which are classes of compounds with significant interest in medicinal chemistry. mdpi.com
Intermediate in the Development of Pyridine-Based Scaffolds for Chemical Libraries
In modern drug discovery, the generation of chemical libraries containing diverse but structurally related compounds is crucial for identifying new therapeutic agents. This compound is an excellent intermediate for developing pyridine-based scaffolds for these libraries. The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. researchgate.net
The compound's carboxylic acid function is particularly amenable to parallel synthesis techniques. It can be readily coupled with a large and diverse set of amines to generate a library of amides, or with various alcohols to produce a library of esters. Each of these new compounds retains the core 5-methylpyridine-3-yl scaffold but presents a different functional group to interact with biological targets. This approach allows for the systematic exploration of the chemical space around the core scaffold, which is a key strategy in lead optimization. The synthesis of diverse pyridylacetic acid derivatives is an active area of research, with methods being developed to create a wide array of substituted pyridines that can be used to build such libraries. nih.govacs.orgrsc.org
Synthetic Utility for the Preparation of Advanced Organic Molecules
The utility of this compound extends to the total synthesis of specific, advanced organic molecules, particularly those with pharmaceutical applications. The term "advanced organic molecules" encompasses compounds with complex structures and defined functionalities, such as active pharmaceutical ingredients (APIs). mdpi.com
A prominent example of an advanced organic molecule built upon a similar framework is Rabeprazole, a proton pump inhibitor used to treat acid-related gastrointestinal conditions. wikipedia.org The synthesis of Rabeprazole and other related APIs often involves the construction of a substituted pyridine core. wikipedia.org More directly, patent literature details the use of a closely related derivative, (6-(methoxycarbonyl)-5-methylpyridin-3-yl)boronic acid, as a key intermediate in the synthesis of 2-(pyridin-3-yl)-pyrimidine compounds that function as RET kinase inhibitors for cancer therapy. google.com The synthesis involves a Suzuki coupling reaction, where the boronic acid on the pyridine ring is coupled with a halogenated pyrimidine (B1678525) to form the core of the final drug molecule. This demonstrates the critical role of functionalized methyl-pyridyl building blocks, like this compound, in accessing novel and complex APIs.
Table 1: Examples of Synthetic Methodologies for Pyridine Derivatives
| Method | Description | Starting Materials Example | Product Type Example | Reference |
|---|---|---|---|---|
| Three-Component Synthesis | A convergent approach where three different molecules react to form a single product. | Pyridine-N-oxide, Meldrum's acid, Nucleophile | Substituted Pyridylacetic Acid Derivatives | nih.govacs.org |
| Suzuki Coupling | A palladium-catalyzed cross-coupling reaction. | (6-(methoxycarbonyl)-5-methylpyridin-3-yl)boronic acid, Halogenated pyrimidine | 2-(pyridin-3-yl)-pyrimidine derivatives | google.com |
Potential Contributions to Materials Science Research
While primarily recognized for its applications in organic and medicinal chemistry, the structure of this compound suggests potential contributions to the field of materials science. Specifically, it can serve as a ligand for the construction of Metal-Organic Frameworks (MOFs) and as a building block for materials used in Organic Light-Emitting Diodes (OLEDs).
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional porous structures. The properties of a MOF are highly dependent on the geometry and functionality of the organic linker. Pyridinecarboxylic acids are common ligands in MOF synthesis. For instance, pyridine-3,5-dicarboxylic acid is used to create MOFs with diverse structural architectures and properties. rsc.orgresearchgate.net The this compound molecule offers a similar pyridine-based coordinating site via its nitrogen atom and carboxylate group. The flexible acetic acid linker, in contrast to a more rigid carboxylic acid directly attached to the ring, could introduce a degree of flexibility into the resulting framework, potentially leading to novel network topologies and dynamic properties. Research has shown that introducing pyridine into MOF structures can induce significant structural reconfigurations, for example, transforming a 3D framework into a 2D nanosheet structure, which can enhance catalytic activity. rsc.org
Organic Light-Emitting Diodes (OLEDs): OLED technology relies on organic compounds that can efficiently transport charge and emit light. Pyridine-containing molecules are widely used in various layers of OLED devices due to their excellent electronic properties and thermal stability. For example, pyridine derivatives like Tris[3-(3-pyridyl) mesityl] borane (B79455) (3TPYMB) are used as materials for the electron transport layer (ETL). mdpi.com The incorporation of pyridine moieties can be tailored to fine-tune the electronic and photophysical properties of materials. nih.gov The structure of this compound could be modified and incorporated into larger conjugated systems or dendrimers designed as emitters or host materials in OLEDs. uq.edu.au The ability to functionalize the carboxylic acid group provides a straightforward route to attach it to polymer backbones or other chromophores, making it a potentially useful building block for developing new, solution-processable OLED materials. mdpi.com
Table 2: Potential Materials Science Applications
| Application Area | Role of this compound | Key Structural Features | Potential Outcome | References |
|---|---|---|---|---|
| Metal-Organic Frameworks (MOFs) | Organic Ligand (Linker) | Pyridine nitrogen and carboxylate group for metal coordination; flexible acetic acid chain. | Novel framework topologies, enhanced porosity, catalytic activity. | rsc.orgresearchgate.netrsc.org |
Emerging Research Directions and Future Perspectives in Pyridine Chemistry
Sustainable Synthetic Methodologies for Pyridylacetic Acids
The principles of green chemistry are increasingly being integrated into the synthesis of pyridylacetic acids to minimize environmental impact and enhance efficiency. researchgate.net Traditional methods often rely on harsh reaction conditions and stoichiometric reagents, leading to significant waste generation. Modern sustainable approaches aim to address these limitations through the use of environmentally benign solvents, catalytic processes, and renewable starting materials.
One promising strategy involves the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused. For instance, metal-organic frameworks (MOFs) are being explored as catalysts for the synthesis of substituted pyridines due to their high surface area and tunable porosity. acs.org Iron-catalyzed cyclization reactions have also emerged as a greener alternative to methods employing more toxic or expensive metals. rsc.org Furthermore, microwave-assisted organic synthesis has been shown to accelerate reaction times, improve yields, and reduce energy consumption in the preparation of pyridine (B92270) derivatives. nih.gov
Biocatalysis represents another key area in the sustainable synthesis of pyridylacetic acids. ukri.org The use of whole-cell biocatalysts or isolated enzymes can enable highly selective transformations under mild conditions, reducing the need for protecting groups and minimizing byproduct formation. For example, recombinant microbial cells have been successfully used for the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, demonstrating the potential of biocatalysis in pyridine functionalization. rsc.org Future research will likely focus on developing enzymatic routes to produce 2-(5-Methylpyridin-3-yl)acetic acid and its precursors from renewable feedstocks.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, or continuous flow processing, is rapidly gaining traction as a powerful tool for the synthesis of pyridine derivatives, offering advantages in terms of safety, scalability, and process control. sci-hub.se The small reactor volumes and excellent heat and mass transfer in flow systems allow for the use of highly reactive intermediates and exothermic reactions under controlled conditions. This is particularly relevant for the synthesis of functionalized pyridines, which can involve hazardous reagents or intermediates.
The Bohlmann-Rahtz pyridine synthesis, a classical method for preparing substituted pyridines, has been successfully adapted to a continuous flow process using microwave heating. beilstein-journals.orginterchim.fr This approach allows for a "two-step-in-one" Michael addition-cyclodehydration process without the isolation of intermediates, leading to improved efficiency and reduced waste. sci-hub.se Researchers have also demonstrated the use of flow reactors to streamline multi-step syntheses, such as the production of the HIV drug Nevirapine, which contains a pyridine core. This continuous process resulted in a significant increase in yield and a reduction in production steps. vcu.edu The synthesis of this compound and its derivatives could similarly benefit from the enhanced control and efficiency offered by flow chemistry platforms.
The integration of flow chemistry with automated synthesis platforms enables the rapid generation of libraries of pyridine derivatives for high-throughput screening. researchgate.net These automated systems can perform reactions, work-ups, and purifications with minimal manual intervention, accelerating the discovery of new compounds with desired biological activities.
High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
High-throughput screening (HTS) and combinatorial chemistry are powerful strategies for accelerating the discovery of novel pyridine derivatives with valuable properties. Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically combining a small number of building blocks. acs.org These libraries can then be screened using HTS to identify "hits" with desired biological or material properties.
The Bohlmann-Rahtz reaction, for example, has been employed in a solution-phase combinatorial synthesis to generate libraries of highly functionalized pyridines in a single step. acs.org This approach offers a significant improvement over traditional methods in terms of efficiency and library purity. Similarly, multi-component reactions, where three or more reactants combine in a single operation to form a product that contains portions of all the reactants, are well-suited for combinatorial synthesis. A one-pot, four-component reaction under microwave irradiation has been used to create a library of novel pyridine derivatives with anti-inflammatory activity. nih.gov
For a compound like this compound, combinatorial approaches could be used to generate a diverse set of derivatives by varying substituents on the pyridine ring or by modifying the acetic acid side chain. These libraries could then be screened for a range of biological activities, potentially leading to the discovery of new drug candidates.
Advanced Catalyst Development for Pyridine Functionalization
The development of advanced catalysts for the selective functionalization of the pyridine ring is a major focus of current research. The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom present unique challenges for regioselective C-H activation and cross-coupling reactions. nih.govingentaconnect.com
Palladium- and nickel-based catalysts have been at the forefront of these developments. nih.govacs.orgnih.govacs.orgrsc.orgacs.orgbeilstein-journals.orgnih.govlibretexts.orgorganic-chemistry.org For instance, nickel/Lewis acid catalysis has been shown to achieve direct C-4 selective alkylation of pyridines, a previously challenging transformation. acs.orgnih.gov This is significant for compounds like this compound, as it opens up avenues for functionalization at the C-4 and C-2 positions. Researchers have also developed bifunctional nickel catalysts that can override the intrinsic electronic bias of the pyridine ring to achieve selective C-3 and C-5 functionalization. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used for the synthesis of biaryl compounds. However, the application of these reactions to pyridine-containing molecules can be problematic. To address this, pyridine sulfinates have been developed as effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions, demonstrating broad scope and utility. rsc.org The continued development of catalysts with improved activity, selectivity, and functional group tolerance will be crucial for the efficient and versatile synthesis of complex pyridine derivatives, including those of this compound.
Theoretical Advancements in Predicting Reactivity and Selectivity
Theoretical and computational methods, particularly Density Functional Theory (DFT), are playing an increasingly important role in understanding and predicting the reactivity and selectivity of pyridine functionalization reactions. tandfonline.comresearchgate.netresearchgate.netresearchgate.netnih.govdocumentsdelivered.comacs.org These methods provide valuable insights into reaction mechanisms, transition state geometries, and the electronic properties of reactants and intermediates.
DFT calculations have been used to study the mechanism of nickel-catalyzed C-H activation of pyridines, helping to elucidate the factors that control regioselectivity. acs.org For example, computational studies have supported a mechanism involving a ligand-to-ligand hydrogen transfer in the enantioselective para-C-H alkylation of pyridines. acs.org Theoretical investigations have also been employed to understand the influence of different functional groups on the C-H activation process in palladium-catalyzed reactions. nih.gov
By providing a deeper understanding of the underlying principles governing reactivity, theoretical models can guide the design of new catalysts and reaction conditions for the selective functionalization of pyridine rings. For this compound, computational studies could be used to predict the most favorable sites for further functionalization and to design catalysts that can achieve the desired regioselectivity. The synergy between experimental and theoretical approaches is expected to accelerate the development of novel and efficient methods for the synthesis of complex pyridine-containing molecules.
Q & A
Q. What are the common synthetic routes for preparing 2-(5-Methylpyridin-3-yl)acetic acid, and how do reaction conditions influence yield?
The synthesis of pyridine-substituted acetic acids typically involves regioselective functionalization of the pyridine ring. For example, bromination of 4-methoxyphenylacetic acid in acetic acid with bromine yields halogenated derivatives . Similarly, nucleophilic substitution followed by hydroxydeboronation can generate hydroxylated pyridinyl acetic esters, which may be hydrolyzed to the carboxylic acid . Key factors affecting yield include:
- Temperature control : Exothermic reactions (e.g., bromine addition) require slow reagent addition to avoid side reactions.
- Solvent selection : Polar solvents like acetic acid enhance electrophilic substitution on aromatic rings.
- Catalysts : Acid catalysts (e.g., H₂SO₄) may accelerate esterification or hydrolysis steps.
Purification via recrystallization (using ethanol/water mixtures) is critical to isolate high-purity crystals .
Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Experimental steps include:
Crystal growth : Slow evaporation from a solvent (e.g., ethanol) to obtain diffraction-quality crystals.
Data collection : Use a diffractometer (e.g., Bruker D8) with Mo/Kα radiation (λ = 0.71073 Å).
Structure solution : Employ direct methods in SHELXS or charge-flipping algorithms in SHELXD .
Refinement : SHELXL is preferred for small-molecule refinement due to its robust handling of hydrogen bonding and thermal parameters . Visualization tools like ORTEP-3 aid in analyzing molecular geometry and intermolecular interactions (e.g., R₂²(8) hydrogen-bonded dimers) .
Q. What safety protocols are essential when handling this compound in the laboratory?
Based on safety data sheets (SDS):
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (classified as Acute Toxicity Category 4) .
- Spill management : Absorb with inert materials (e.g., sand) and dispose via approved waste channels .
- First aid : For skin contact, wash immediately with soap/water; for eye exposure, irrigate for 15 minutes .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in biological systems?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Electrostatic potential surfaces : Identify nucleophilic/electrophilic sites on the pyridine ring.
- pKa estimation : Predict deprotonation behavior of the carboxylic acid group (critical for bioavailability).
- Docking studies : Simulate interactions with enzymes (e.g., cyclooxygenase) using AutoDock Vina . Experimental validation via enzyme inhibition assays is recommended to confirm computational predictions.
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound derivatives?
Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects:
- Variable-temperature NMR : Detect conformational changes (e.g., hindered rotation of substituents).
- SC-XRD : Resolve static structures and hydrogen-bonding networks .
- Solid-state NMR : Compare with solution-state data to identify polymorphism.
For example, XRD may reveal a perpendicular orientation of the acetic acid group relative to the pyridine ring, while NMR suggests free rotation in solution .
Q. How can bioactivity studies of this compound be optimized for reproducibility?
Key methodological considerations:
- Cell line selection : Use validated lines (e.g., HEK293 for receptor binding assays) with consistent passage numbers.
- Dose-response curves : Include a minimum of three biological replicates and nonlinear regression analysis (e.g., GraphPad Prism).
- Metabolic stability : Assess via liver microsome assays (e.g., human CYP450 isoforms) to rule off-target effects .
- Control compounds : Compare with structurally related derivatives (e.g., 2-(pyridin-3-yl)acetic acid) to establish structure-activity relationships (SAR) .
Q. What advanced chromatographic techniques improve purity analysis of this compound?
- HPLC-MS : Use a C18 column (3.5 µm particle size) with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Monitor [M+H]⁺ ions (m/z ~166) .
- Chiral chromatography : Resolve enantiomers (if applicable) using a Chiralpak IA column and hexane/isopropanol mobile phase.
- Ion-pair chromatography : Detect trace anionic/cationic contaminants with tetrabutylammonium bromide as the ion-pair reagent.
Q. How do solvent polarity and pH affect the tautomeric equilibrium of this compound?
- UV-Vis spectroscopy : Monitor λmax shifts in solvents of varying polarity (e.g., water vs. DMSO). Acidic conditions stabilize the protonated pyridine form, while basic media favor deprotonation .
- pH titration with potentiometry : Determine pKa values for the carboxylic acid (≈3.5–4.5) and pyridine N (≈5.0–6.0) .
- Computational MD simulations : Model solvent effects on tautomer populations (e.g., GROMACS with SPC/E water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
